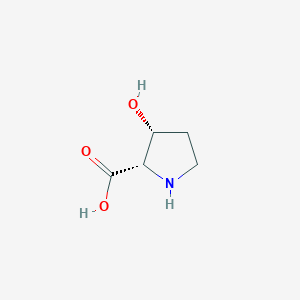

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Description

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic cyclic amino acid characterized by a five-membered pyrrolidine ring with hydroxyl and carboxylic acid functional groups. Its stereochemistry at C2 (S) and C3 (R) positions distinguishes it from other proline derivatives. The compound is commercially available as a hydrochloride salt (CAS: 159830-97-4) for pharmaceutical applications, including drug synthesis and enzyme inhibition studies . Key properties include:

Propriétés

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427760 | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-35-1 | |

| Record name | cis-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Stereoselective 1,3-Dipolar Cycloaddition

The most widely reported method involves 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes. A landmark study demonstrated the use of N-tert-butanesulfinylimine as a chiral auxiliary to achieve high diastereoselectivity. Key steps include:

-

Reagents : Ag₂CO₃ (5 mol%) as a catalyst, toluene solvent, and triethylamine as a base.

-

Conditions : Reaction at 80°C for 24 hours under inert atmosphere.

-

Yield : 68–85% with diastereomeric ratios (dr) exceeding 95:5.

The mechanism involves a "W-shaped" metallodipole intermediate, where the sulfinyl oxygen coordinates with silver, directing the approach of the ylide to the dipolarophile. Computational studies confirmed that the (S)-sulfinyl group induces a (2S,3R,4S,5R) configuration in the pyrrolidine ring.

Chiral Pool Synthesis from L-Proline

A patent-pending route utilizes L-proline as a starting material to preserve stereochemistry:

-

Hydroxylation : L-proline is treated with Fe(II)/α-ketoglutarate-dependent dioxygenases under aerobic conditions to introduce the 3-hydroxy group.

-

Protection/Deprotection : The carboxylic acid is protected as a methyl ester using SOCl₂/MeOH, followed by hydroxyl group protection with tert-butyldimethylsilyl (TBS) chloride.

-

Crystallization : Diastereomeric salts formed with (1S)-(+)-10-camphorsulfonic acid yield the (2S,3R) isomer with >99% enantiomeric excess (ee).

Biosynthetic Pathways

Microbial Production

While direct microbial synthesis remains underexplored, homologous pathways from hydroxyproline biosynthesis suggest feasibility:

-

Enzymes : Prolyl hydroxylases (e.g., human P4H) catalyze post-translational hydroxylation of proline in collagen. Engineered variants could potentially accept free proline as a substrate.

-

Yields : In collagen systems, hydroxylation achieves ~40% conversion, but free substrate conversion rates are unreported.

Enzymatic Resolution

Racemic mixtures of 3-hydroxypyrrolidine-2-carboxylic acid can be resolved using lipases or acylases :

-

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,3S)-acetyl ester, leaving the desired (2S,3R) enantiomer intact.

-

Conditions : pH 7.0, 30°C, 48-hour reaction time.

Industrial-Scale Production

Patent-Protected Manufacturing

A scalable method from US Patent 9,790,181B2 involves:

-

Intermediate Synthesis :

-

Prepare (2S,5S)-5-hydroxypiperidine-2-carboxylic acid ethyl ester via nucleophilic substitution of a bromo-piperidine derivative.

-

Oxidize the piperidine ring to pyrrolidine using NaIO₄/RuCl₃.

-

-

Hydrolysis : Treat with 6M HCl at 110°C for 8 hours to remove protecting groups.

-

Crystallization : Recrystallize from ethanol/water (3:1) to achieve pharma-grade purity.

Key Metrics :

| Parameter | Value |

|---|---|

| Overall Yield | 62% |

| Purity (HPLC) | 99.8% |

| Stereochemical Purity | >99.5% ee |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Diastereoselectivity | Scalability |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 85% | 95:5 dr | Moderate |

| Chiral Pool Synthesis | 72% | >99% ee | High |

| Enzymatic Resolution | 55% | 92% ee | Low |

Trade-offs :

-

Cycloaddition : Requires expensive Ag catalysts but offers rapid stereochemical control.

-

Chiral Pool : Higher material costs (L-proline) but superior scalability.

Reaction Optimization Strategies

Solvent Screening

Optimal solvents for cycloaddition (ranked by yield):

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Structure and Stereochemistry

The compound features a hydroxyl group and a carboxylic acid group, contributing to its classification as a non-proteinogenic amino acid. Its specific stereochemistry allows for unique interactions with enzymes and receptors, making it a valuable compound in drug development.

Organic Synthesis

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid serves as a crucial building block in synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the creation of diverse compounds in organic chemistry.

Common Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Ketones or aldehydes |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols or amines |

| Substitution | Nucleophiles (halides, amines) | Modified pyrrolidine derivatives |

Biological Research

The compound is extensively studied for its role in enzyme catalysis and metabolic pathways. It acts as a substrate for specific enzymes, particularly cis-3-hydroxy-L-proline dehydratase, which catalyzes its dehydration to produce Δ1-pyrroline-2-carboxylate.

Key Biological Functions

- Collagen Synthesis : Stabilizes collagen structures by forming hydrogen bonds within peptide bonds.

- Cellular Processes : Influences cell growth and repair mechanisms through interactions with metabolic enzymes.

Medicinal Chemistry

This compound has potential therapeutic applications. It is being explored for developing drugs targeting specific enzymes or receptors involved in various diseases.

Therapeutic Potential

- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against Gram-negative bacteria by inhibiting essential enzymes for bacterial survival.

- Anticancer Properties : Research indicates that modifications of this compound can lead to significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for cancer therapies.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate for producing various drugs. Its role as a chiral building block enhances the synthesis of enantiopure pharmaceuticals.

Notable Uses

- Calcium Antagonists : Used in the synthesis of drugs like Barnidipine.

- Antibiotics : Serves as an intermediate in the production of carbapenem antibiotics.

Study on Enzyme Interactions

A focused study demonstrated how this compound interacts with threonine dehydratase and threonine aldolase. These interactions are crucial for metabolic conversions leading to essential metabolites for cellular functions.

Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of various derivatives against A549 human lung cancer cells. One derivative notably reduced cell viability to 21.2%, indicating promising potential for further development in anticancer drug formulation.

Antimicrobial Properties Exploration

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against specific bacterial strains by targeting critical biosynthetic pathways.

Mécanisme D'action

The mechanism of action of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Stereoisomeric Variants

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid

- CAS : 4298-08-2

- Key differences: The (2S,3S) configuration alters hydrogen-bonding capacity and biological activity.

- Hazard profile : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

Boc-Protected Derivatives

- Examples :

- Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 187039-57-2)

- (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 335280-19-8)

- Role : Boc protection enhances solubility and stability for peptide synthesis. These derivatives are intermediates in producing bioactive molecules, with prices ranging from €25–533/g depending on purity and supplier .

Polyhydroxylated Analogs

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

Six-Membered Ring Analogs

Pipecolic Acid Derivatives

- Example: (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid (related to DMDP, a natural iminosugar).

- Comparison : Pipecolic acids exhibit broader enzyme inhibition (e.g., disaccharidases) owing to their six-membered ring flexibility and additional hydroxyl groups .

Bulgecinine

- Role: A deoxy analog in bulgecin antibiotics, lacking the hydroxyl group at C3.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (K) | CAS Number |

|---|---|---|---|---|

| (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid | C₅H₉NO₃ | 131.13 | N/A | 159830-97-4 (HCl salt) |

| (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | C₅H₉NO₃ | 131.13 | N/A | 4298-08-2 |

| Trihydroxyproline analog | C₆H₁₁NO₅ | 177.16 | 449 | N/A |

Activité Biologique

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as 3-hydroxy-L-proline, is a chiral amino acid derivative with significant biological relevance due to its unique stereochemistry and involvement in various biochemical processes. This article explores the compound's biological activity, mechanisms of action, and potential applications in research and medicine.

Overview of the Compound

- Chemical Structure : this compound is characterized by a hydroxyl group and a carboxylic acid group. Its molecular formula is CHNO, with a molar mass of approximately 131.13 g/mol.

- Classification : It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but plays crucial roles in other biological functions.

Target Enzymes

The primary biochemical interactions of this compound involve its role as a substrate for specific enzymes:

- Cis-3-hydroxy-L-proline dehydratase : This enzyme catalyzes the dehydration of the compound to produce Δ1-pyrroline-2-carboxylate, which is critical in the hydroxyproline metabolic pathway.

Biochemical Pathways

The compound influences several metabolic pathways:

- Collagen Synthesis : It stabilizes collagen structures by forming hydrogen bonds between hydroxyl groups and carbonyl groups in peptide bonds, contributing to the stability of the collagen triple helix.

- Cellular Processes : It affects cell growth and repair mechanisms through its interactions with enzymes involved in metabolic processes such as glycolysis.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity:

- Gram-Negative Bacteria : Compounds with similar structures have been shown to inhibit LpxC, an enzyme essential for Lipid A biosynthesis in Gram-negative bacteria, thereby presenting potential as antibacterial agents .

Anticancer Activity

Research has demonstrated that certain derivatives can exhibit anticancer properties:

- In Vitro Studies : Compounds derived from this compound were tested against A549 human lung cancer cells. Results indicated that modifications to the compound significantly affected cell viability, suggesting potential for further development in cancer therapies .

Study on Enzyme Interactions

A study focusing on enzyme-substrate interactions highlighted how this compound interacts with threonine dehydratase and threonine aldolase. These interactions are crucial for metabolic conversions leading to various metabolites essential for cellular functions.

Anticancer Activity Assessment

In a comparative study involving various derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid:

- The compound showed variable cytotoxicity against A549 cells, with specific substitutions leading to enhanced anticancer effects. For instance, one derivative reduced cell viability to 21.2%, indicating its potential as a lead compound for further anticancer drug development .

Summary Table of Biological Activities

Q & A

Q. What synthetic strategies are employed for the enantioselective synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid?

The enantioselective synthesis of this compound can be achieved using carbohydrate-derived starting materials to control stereochemistry. For example, D-glucuronolactone has been utilized as a chiral precursor in analogous iminosugar syntheses, where the lactone ring is opened and functionalized to introduce the hydroxyl and carboxylic acid groups . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and stereospecific reductions or oxidations. Crystallographic validation of the absolute configuration is critical post-synthesis to confirm stereochemical fidelity .

Q. How is the stereochemical configuration of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. For related pyrrolidine derivatives, data collection at 150 K with MoKα radiation (λ = 0.71073 Å) and refinement using software like CRYSTALS ensures accuracy. Hydrogen bonding networks and molecular packing observed in the crystal lattice (e.g., O–H⋯O and N–H⋯O interactions) provide additional validation of the structure .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the physicochemical properties of this compound?

The title compound forms a three-dimensional hydrogen-bonded network, with each molecule acting as both donor and acceptor for five hydrogen bonds. This extensive network stabilizes the crystal structure and may enhance thermal stability (evidenced by a decomposition temperature of 449 K). The hydrogen-bond geometry (e.g., O–H⋯O distances of 1.82–2.05 Å) correlates with reduced solubility in apolar solvents, impacting purification and formulation .

Q. What methodological approaches resolve contradictions in stereochemical assignments for pyrrolidine carboxylic acid derivatives?

Discrepancies in stereochemical assignments can arise from competing synthetic routes or ambiguous NMR data. To resolve these:

- Compare experimental X-ray data (e.g., Flack parameter refinement ) with computational models (DFT-optimized geometries).

- Use anisotropic displacement parameters (ADPs) to validate molecular conformation. For example, the title compound adopts a non-planar "envelope" conformation at C4, confirmed by ADPs .

- Cross-validate with circular dichroism (CD) spectra if chiral centers are solvent-sensitive.

Q. How does the hydroxyl group configuration in this compound influence its enzyme inhibition profile?

While direct data on this compound’s bioactivity is limited, structurally related iminosugars (e.g., DMDP, DNJ) inhibit glycosidases via transition-state mimicry. The (2S,3R) configuration positions hydroxyl groups to form hydrogen bonds with catalytic residues (e.g., Glu or Asp in β-glucosidases). Computational docking studies or kinetic assays (IC50 measurements) are recommended to quantify inhibitory potency and compare stereoisomers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.